molecular formula C28H44ClNO3S B1669210 Clofilium tosylate CAS No. 92953-10-1

Clofilium tosylate

Cat. No. B1669210
CAS RN: 92953-10-1
M. Wt: 510.2 g/mol
InChI Key: MOQZYUUHIWPDQC-UHFFFAOYSA-M
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Description

Clofilium tosylate is a potassium channel blocker . It is also known as a cardiac depressant and an anti-arrhythmic .


Synthesis Analysis

Clofilium tosylate has been identified as a compound that can rescue mutant phenotypes in yeast and worm Polg models . It has been tested in fibroblasts from human POLG patients and found to be effective in increasing mtDNA levels .


Molecular Structure Analysis

The empirical formula of Clofilium tosylate is C21H37ClN · C7H7O3S . Its molecular weight is 510.17 .


Chemical Reactions Analysis

In the event of a fire, Clofilium tosylate can produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas .


Physical And Chemical Properties Analysis

Clofilium tosylate is a white solid . It is soluble in water . Its melting point ranges from 98 to 99 °C .

Scientific Research Applications

Nasal Drug Delivery System

Clofilium tosylate has been studied for its potential in nasal drug delivery systems. Research shows that nasal administration of clofilium tosylate results in blood levels comparable to intravenous administration, which is superior to oral administration. This suggests its effectiveness in nasal delivery systems, although high concentrations may cause mucosal necrosis (Su, Campanale, & Gries, 1984).

Antiarrhythmic Effects

Clofilium tosylate has been researched extensively for its antiarrhythmic properties. It has shown effectiveness in reducing ventricular defibrillation thresholds in animal models, indicating potential clinical benefits in controlling ventricular arrhythmias (Tacker et al., 1980). Additionally, its electrophysiologic actions in various cardiac conditions have been studied, showing it can increase ventricular fibrillation threshold and effective refractory periods in both ischemic and non-ischemic hearts (Kopia et al., 1985).

Potential in Treating Leukemia

Clofilium tosylate has demonstrated potential in treating leukemia. It induces apoptosis in human promyelocytic leukemia cells through a mechanism involving the activation of caspase-3, suggesting possible chemotherapeutic applications (Choi et al., 1999).

Modulation of Potassium Channels

It has been found to modulate potassium channels, particularly impacting the Kv1.5 delayed rectifier potassium channel. This modulation is thought to play a significant role in its antiarrhythmic effects (Malayev, Nelson, & Philipson, 1995).

Selectivity and Mechanism of Action

Research on clofilium tosylate has also focused on its selectivity and mechanism of action in relation to cardiac myocytes. It affects multiple membrane currents, which may contribute to its antiarrhythmic action (Li, Himmel, & Ravens, 1996).

Therapeutic Potential in

Rhabdoid TumorsClofilium tosylate has been identified as a promising treatment for malignant rhabdoid tumors, a type of aggressive tumor in early childhood. High-throughput drug screening has shown that it can significantly impact protein metabolism and induce apoptosis in rhabdoid tumor cells, suggesting its potential as part of combination therapy in clinical trials for these tumors (Chauvin et al., 2017).

Blockade of Heart Potassium Channels

Clofilium tosylate's ability to block heart potassium channels has been extensively studied. It selectively inhibits delayed rectifier K+ currents in rat ventricle, which may contribute to its class III antiarrhythmic action. This blockade is seen as crucial in controlling cardiac arrhythmias (Arena & Kass, 1988).

Impact on Neurological Disorders

Studies have shown that clofilium tosylate affects voltage-activated delayed rectifier K+ currents in neuroblastoma × glioma hybrid cells. These findings suggest potential applications in neurological disorders, although further research is needed to understand its full impact in this area (Reeve & Peers, 1992).

Effect on Cardiac Electrophysiology

Clofilium tosylate has been studied for its effects on cardiac electrophysiology, specifically its ability to increase action potential duration and refractoriness in cardiac tissues. This property is crucial for its antifibrillatory effects and potential in treating arrhythmias (Steinberg et al., 1981).

Safety And Hazards

Clofilium tosylate is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . In case of accidental ingestion or contact, it is advised to consult a physician .

properties

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQZYUUHIWPDQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045601
Record name Clofilium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofilium tosylate

CAS RN

92953-10-1
Record name Clofilium tosylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofilium tosylate
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Record name Clofilium tosylate
Source EPA DSSTox
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Record name Clofilium tosylate
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Record name CLOFILIUM TOSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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